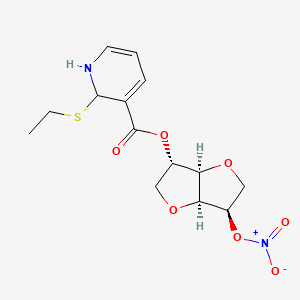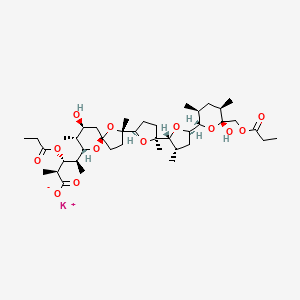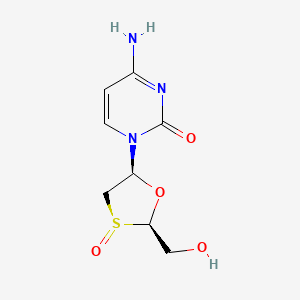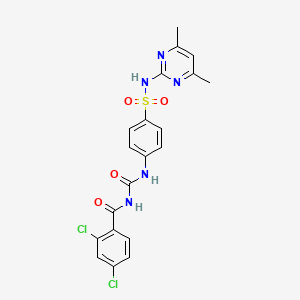
LDN-193188
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LDN-193188 is an inhibitor of phosphatidylcholine transfer protein (PC-TP) and is able to regulate hepatic glucose metabolism . It also promotes insulin-independent phosphorylation of key insulin signaling molecules .
Molecular Structure Analysis
The molecular formula of LDN-193188 is C20H17Cl2N5O4S and its molecular weight is 494.35 . The exact mass is 493.03 .Physical And Chemical Properties Analysis
LDN-193188 is soluble to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen
Cancer Research
LDN 193188: has been explored for its potential in cancer treatment due to its role as an inhibitor of the bone morphogenetic protein (BMP) pathway . This pathway is involved in various cellular processes, including growth and differentiation, and its dysregulation is implicated in cancer development .
Applications in Cancer:
- Prostate and Breast Cancer : Studies suggest that LDN 193188 can inhibit tumor growth in prostate and breast cancer models .
- Ovarian Cancer : It may prevent ovarian cancer cell proliferation, offering a new avenue for therapeutic intervention .
Diabetes Management
LDN 193188’s influence on hepatic glucose metabolism positions it as a candidate for diabetes management studies. It promotes insulin-independent phosphorylation of key insulin signaling molecules, which is crucial for glucose regulation .
Applications in Diabetes:
- Regulation of Glucose Production : By inhibiting phosphatidylcholine transfer protein (PC-TP), LDN 193188 can regulate hepatic glucose production, which is vital for diabetes management .
Neurology
In neurology, LDN 193188’s impact on the BMP pathway suggests potential applications in neural differentiation and neurodegenerative diseases.
Applications in Neurology:
- Neural Differentiation : It may promote the differentiation of neural progenitor cells, which is significant for regenerative medicine and treating neurodegenerative conditions .
Cardiology
While direct applications in cardiology are not extensively documented, the BMP pathway influenced by LDN 193188 is known to play a role in cardiovascular development and disease.
Potential Cardiology Applications:
- Molecular Influence : The compound could potentially target gene transcription and transduction mechanisms involved in cardiovascular diseases (CVDs) .
Immunology
LDN 193188’s modulation of the BMP pathway also has implications for immunology, as this pathway is involved in immune responses and inflammation.
Immunology Applications:
- Inhibition of BMP Signaling : As a potent inhibitor of BMP signaling, LDN 193188 could be used to modulate immune responses, which may have therapeutic implications for autoimmune diseases .
Metabolism Studies
LDN 193188 is significant for metabolism studies, particularly in understanding the metabolic pathways and identifying potential drug safety concerns.
Metabolism Study Applications:
Wirkmechanismus
Target of Action
LDN 193188 is primarily an inhibitor of Phosphatidylcholine Transfer Protein (PC-TP) . PC-TP is a protein that plays a crucial role in lipid metabolism and is involved in the regulation of hepatic glucose metabolism .
Mode of Action
LDN 193188 interacts with its target, PC-TP, and inhibits its function . This interaction leads to the regulation of hepatic glucose metabolism . It also promotes insulin-independent phosphorylation of key insulin signaling molecules .
Biochemical Pathways
LDN 193188 affects the glucose metabolism pathway in the liver . By inhibiting PC-TP, it regulates hepatic glucose metabolism . This regulation can have downstream effects on overall glucose levels in the body, potentially impacting conditions like diabetes.
Result of Action
The inhibition of PC-TP by LDN 193188 leads to the regulation of hepatic glucose metabolism . This can have a significant impact at the molecular and cellular level, potentially affecting the overall glucose levels in the body.
Safety and Hazards
LDN-193188 is intended for research use only . A safety data sheet indicates that it has some level of acute oral toxicity .
Relevant Papers Shishova EY, et al. have published a paper titled “Genetic ablation or chemical inhibition of phosphatidylcholine transfer protein attenuates diet-induced hepatic glucose production” in Hepatology .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBDKMEUUNJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
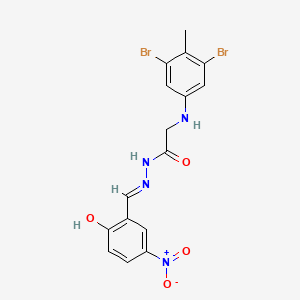
![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

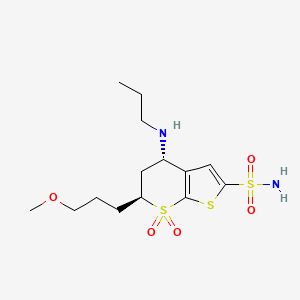
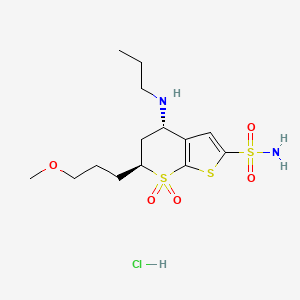
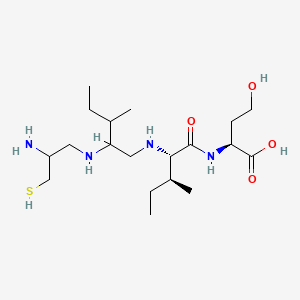
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
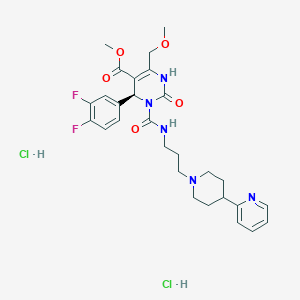
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
